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Compound of Interest

Compound Name: LINEAR POLYACRYLAMIDE

Cat. No.: B1166385

Validating RNA Integrity: A Comparative Guide
to Co-Precipitants

For researchers, scientists, and drug development professionals, ensuring the integrity of
isolated RNA is paramount for the accuracy and reliability of downstream applications such as
RT-gPCR, RNA sequencing, and microarray analysis. The precipitation step is critical for
concentrating and purifying RNA, often requiring a co-precipitant to enhance the recovery of
low-concentration samples. This guide provides an objective comparison of Linear
Polyacrylamide (LPA) and other common co-precipitants, supported by experimental data, to
aid in the selection of the most appropriate method for validating RNA integrity.

The Critical Role of Co-Precipitants in RNA
Precipitation

Alcohol precipitation of nucleic acids can be inefficient for dilute solutions or small RNA
species. Co-precipitants are inert molecules that form a precipitate with the nucleic acids,
aiding in the visualization and recovery of the pellet. The ideal co-precipitant should not
interfere with downstream enzymatic reactions, be free of nucleic acid contamination, and
ensure the recovery of high-quality, intact RNA. The most commonly used co-precipitants
include Linear Polyacrylamide (LPA), glycogen, and yeast tRNA.
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Comparative Analysis of Co-Precipitant
Performance

Linear Polyacrylamide (LPA) has emerged as a superior choice for many applications due to
its synthetic nature, which eliminates the risk of biological contamination present in other co-
precipitants.[1][2]

A key concern with biologically derived co-precipitants like glycogen is the potential for nucleic
acid contamination. A study by Bartram et al. (2009) investigated commercially available
glycogen and LPA preparations and found detectable levels of DNA and RNA contamination in
several glycogen lots, whereas all tested LPA samples were free of such contamination.[3][4][5]
This intrinsic purity of LPA is a significant advantage in sensitive downstream applications
where contaminating nucleic acids could lead to false-positive results.

In terms of recovery efficiency, the same study demonstrated that there was no significant
difference in the recovery of DNA when using either LPA or glycogen as a co-precipitant.[3][4]
While this study focused on DNA, the chemical principles of precipitation are similar for RNA.
Another study focusing on miRNA recovery also showed comparable performance between
LPA and glycogen.[6]

Table 1: Quantitative Comparison of Co-Precipitants for Nucleic Acid Precipitation
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Experimental Protocols
RNA Precipitation with Linear Polyacrylamide (LPA)

This protocol describes the precipitation of RNA from an aqueous solution using LPA as a co-

precipitant.

Materials:

* RNA sample in RNase-free water or buffer

e Linear Polyacrylamide (LPA), 20 mg/mL solution
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3 M Sodium Acetate, pH 5.2 (RNase-free)

100% Ethanol (ice-cold)

70% Ethanol (ice-cold, prepared with RNase-free water)
RNase-free microcentrifuge tubes

Microcentrifuge

Procedure:

To your RNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.
Add 1 pL of 20 mg/mL LPA solution for a typical precipitation.

Mix the solution gently by vortexing.

Add 2.5 to 3 volumes of ice-cold 100% ethanol.

Mix thoroughly by inverting the tube several times.

Incubate the mixture at -20°C for at least 30 minutes. For very dilute samples, overnight
incubation is recommended.

Centrifuge at 12,000 - 16,000 x g for 15-30 minutes at 4°C.

Carefully decant the supernatant without disturbing the pellet. The LPA pellet should be
visible as a small white speck.

Wash the pellet by adding 500 pL of ice-cold 70% ethanol.
Centrifuge at 12,000 - 16,000 x g for 5 minutes at 4°C.
Carefully decant the 70% ethanol.

Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet as it can
be difficult to resuspend.
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» Resuspend the RNA pellet in an appropriate volume of RNase-free water or buffer.

RNA Integrity Validation

The integrity of the precipitated RNA should be assessed before downstream applications.
1. Spectrophotometry (A260/A280 and A260/A230 Ratios):

o Use a spectrophotometer (e.g., NanoDrop) to measure the absorbance at 260 nm, 280 nm,
and 230 nm.

e A260/A280 ratio: Should be between 1.8 and 2.1 for pure RNA. A lower ratio may indicate
protein contamination.

e A260/A230 ratio: Should be greater than 1.8. A lower ratio can indicate contamination with
salts, phenol, or other organic compounds.[8]

2. Denaturing Agarose Gel Electrophoresis:
e Run the RNA sample on a 1-1.5% denaturing agarose gel.

» For intact total RNA from eukaryotic samples, two distinct bands corresponding to the 28S
and 18S ribosomal RNA (rRNA) should be visible. The intensity of the 28S band should be
approximately twice that of the 18S band.

* RNA degradation will appear as a smear below the rRNA bands.
3. Capillary Electrophoresis (e.g., Agilent Bioanalyzer):

e This method provides a quantitative measure of RNA integrity, the RNA Integrity Number
(RIN).

e The RIN is calculated based on the entire electrophoretic trace and ranges from 1
(completely degraded) to 10 (fully intact).

o ARIN value of 7 or higher is generally recommended for most downstream applications.[7]

Workflow and Pathway Diagrams
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RNA Integrity Validation

RNA Precipitation
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Caption: Workflow for RNA precipitation with LPA and subsequent integrity validation.

Conclusion

Validating the integrity of precipitated RNA is a critical checkpoint in molecular biology
workflows. While several co-precipitants are available, Linear Polyacrylamide (LPA) offers
significant advantages over its biological counterparts. Its synthetic origin guarantees the
absence of nucleic acid contamination, a crucial factor for sensitive downstream analyses.[3][4]
[5] Experimental data indicates that LPA provides recovery yields comparable to glycogen,
making it a reliable and pure alternative.[3][4] For researchers aiming to ensure the highest
quality and integrity of their RNA samples, LPA is a highly recommended co-precipitant. The
choice of co-precipitant, coupled with rigorous integrity assessment using methods like capillary
electrophoresis, will ultimately contribute to more accurate and reproducible experimental
outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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